1-Benzyloxy-2-bromo-4-methoxybenzene
Overview
Description
1-Benzyloxy-2-bromo-4-methoxybenzene: is an organic compound with the molecular formula C14H13BrO2 It is a derivative of benzene, featuring a benzyloxy group at the first position, a bromine atom at the second position, and a methoxy group at the fourth position
Mechanism of Action
Mode of Action
The mode of action of such compounds can vary widely. They might inhibit or activate their target, or they might be metabolized into different compounds that have their own effects. The presence of a benzene ring and a bromine atom suggests that this compound could potentially undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its specific targets and mode of action. For example, if it targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyloxy-2-bromo-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzyloxy-4-methoxybenzene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-2-bromo-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dehalogenated or hydroxylated benzene derivatives.
Scientific Research Applications
Chemistry: 1-Benzyloxy-2-bromo-4-methoxybenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of brominated and methoxylated benzene derivatives on biological systems. It can be used to investigate the interactions of these compounds with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties make it valuable for the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyloxy-4-bromo-2-methoxybenzene: Similar structure but with different substitution pattern.
1-Benzyloxy-2-chloro-4-methoxybenzene: Chlorine atom instead of bromine.
1-Benzyloxy-2-iodo-4-methoxybenzene: Iodine atom instead of bromine.
1-Benzyloxy-2-bromo-4-hydroxybenzene: Hydroxyl group instead of methoxy group.
Uniqueness: 1-Benzyloxy-2-bromo-4-methoxybenzene is unique due to the specific combination of benzyloxy, bromine, and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. The presence of the bromine atom allows for unique halogen bonding interactions, while the methoxy group enhances the compound’s solubility and reactivity.
Properties
IUPAC Name |
2-bromo-4-methoxy-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYWIFQUZLCUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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